(3S)-3-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
Description
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
(3S)-3-amino-3-(1,5-dimethylpyrazol-4-yl)propanoic acid |
InChI |
InChI=1S/C8H13N3O2/c1-5-6(4-10-11(5)2)7(9)3-8(12)13/h4,7H,3,9H2,1-2H3,(H,12,13)/t7-/m0/s1 |
InChI Key |
VCOWBRWHEXEQNP-ZETCQYMHSA-N |
Isomeric SMILES |
CC1=C(C=NN1C)[C@H](CC(=O)O)N |
Canonical SMILES |
CC1=C(C=NN1C)C(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of (3S)-3-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid typically follows a multi-step organic synthesis approach. The key challenges include:
- Construction of the pyrazole ring with the correct 1,5-dimethyl substitution pattern.
- Introduction of the amino acid side chain with stereochemical control to obtain the (3S) enantiomer.
- Preservation of functional groups without unwanted side reactions.
Stepwise Synthetic Route
Pyrazole Core Formation
- The 1,5-dimethylpyrazole ring is usually synthesized via condensation of appropriately substituted hydrazines with 1,3-dicarbonyl compounds or their equivalents.
- Control of methyl substitutions at positions 1 and 5 is achieved by selecting methylated precursors or by methylation reactions post-ring formation.
Side Chain Introduction
- The pyrazole ring is functionalized at the 4-position with a suitable leaving group or reactive handle (e.g., halogen or boronic acid derivative) to enable coupling with an amino acid precursor.
- The amino acid backbone is introduced via nucleophilic substitution or cross-coupling reactions with chiral amino acid derivatives or protected amino acid esters.
Stereochemical Control
- The (3S) stereochemistry is typically established by using chiral pool synthesis starting from naturally occurring L-amino acids or by employing asymmetric synthesis techniques such as chiral auxiliaries, chiral catalysts, or enzymatic resolution.
- Protecting groups on amino and carboxyl functionalities are used during synthesis to prevent side reactions and are removed in the final steps.
Representative Synthetic Procedure (Literature-Based)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Pyrazole ring synthesis | Condensation of methylhydrazine and diketone derivatives under acidic conditions | Formation of 1,5-dimethylpyrazole core |
| 2 | Halogenation at pyrazole C-4 | N-bromosuccinimide or equivalent halogenating agent | 4-bromo-1,5-dimethylpyrazole intermediate |
| 3 | Coupling with amino acid precursor | Palladium-catalyzed cross-coupling (Suzuki or Stille) with chiral protected amino acid boronate or stannane | Formation of protected (3S)-3-amino-3-(1,5-dimethylpyrazol-4-yl)propanoic acid derivative |
| 4 | Deprotection | Acidic or basic hydrolysis to remove protecting groups | Final this compound |
Alternative Approaches
- Asymmetric Hydrogenation: Utilizing chiral catalysts to hydrogenate prochiral precursors containing pyrazole substituents to yield the (3S) amino acid.
- Enzymatic Resolution: Employing amino acid oxidases or transaminases to selectively convert or resolve racemic mixtures to the desired stereoisomer.
- Direct Functionalization: Recent advances in C-H activation chemistry may allow direct methylation or amination on pyrazole rings, streamlining synthesis.
Characterization Techniques
- Nuclear Magnetic Resonance Spectroscopy: ^1H and ^13C NMR confirm the presence and position of methyl groups on the pyrazole ring and verify the amino acid backbone.
- Mass Spectrometry: Confirms molecular weight and purity.
- Chiral Chromatography: Assesses enantiomeric excess to ensure stereochemical purity.
- Infrared Spectroscopy: Identifies functional groups such as amino and carboxyl moieties.
Summary Table of Preparation Data
| Parameter | Typical Conditions/Values |
|---|---|
| Pyrazole ring formation | Acidic condensation, 60–90°C, 4–12 hours |
| Halogenation step | Room temperature, 1–3 hours, N-bromosuccinimide |
| Cross-coupling catalyst | Pd(PPh3)4 or Pd(dppf)Cl2, base (K2CO3), 50–80°C, 6–24 hours |
| Protecting groups | Boc or Fmoc for amino, methyl or benzyl esters for acid |
| Deprotection conditions | TFA in dichloromethane or mild base hydrolysis |
| Yield | Overall yields vary, typically 40–65% over multiple steps |
| Enantiomeric excess | >95% with chiral synthesis or resolution |
Research Findings and Applications
- The compound’s preparation methods have been optimized to balance yield, stereochemical purity, and functional group compatibility.
- The presence of the 1,5-dimethyl substitution on the pyrazole ring influences reactivity and binding properties, which is critical for medicinal chemistry applications.
- Synthetic routes are continually refined to reduce steps, improve sustainability, and enable scale-up for research purposes.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and pyrazole groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(3S)-3-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, influencing their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with the target molecule, such as pyrazole rings, propanoic acid backbones, or analogous substitutions. Key differences lie in substituent positions, additional heterocycles, and functional groups.
Table 1: Structural Comparison of Selected Pyrazole-Containing Propanoic Acid Derivatives
*Calculated molecular weight based on formula.
Key Differences and Implications
Substituent Position and Type: The target compound has a 1,5-dimethylpyrazole group at the 4-position, whereas 3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid () substitutes an ethyl group at the pyrazole’s 5-position. This positional difference may alter steric interactions in binding pockets or crystal packing.
This feature is absent in the target compound.
Hydrogen-Bonding Capacity: The target compound’s primary amine and carboxylic acid groups enable extensive hydrogen bonding, as discussed in . In contrast, 3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid lacks an amine group, reducing its hydrogen-bonding versatility.
Purity and Synthesis :
Crystallographic and Computational Insights
- Software such as SHELX () and ORTEP-3 () are critical for resolving the stereochemistry and hydrogen-bonding networks of such compounds. For instance, the target compound’s S-configuration could be validated via SHELXL refinement.
- Graph-set analysis () would help classify hydrogen-bonding patterns in crystals, distinguishing the target compound’s supramolecular architecture from analogs lacking amine groups.
Biological Activity
(3S)-3-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is an amino acid derivative characterized by its unique pyrazole ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in metabolic pathways and enzyme interactions. Its molecular formula is with a molecular weight of approximately 183.21 g/mol. The presence of a chiral center at the third carbon atom contributes to its stereochemical properties, which may influence its biological effects.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The pyrazole moiety plays a crucial role in these interactions, potentially influencing metabolic pathways and enzyme activities. Research indicates that this compound may act as an inhibitor or modulator of specific enzymes, impacting physiological processes such as glucose metabolism and cellular proliferation.
Interaction Studies
Recent studies have focused on the binding affinities of this compound with different biological targets:
| Target Enzyme | IC50 Value (µM) | Biological Effect |
|---|---|---|
| CDK2 | 0.36 | Inhibition of cell cycle progression |
| CDK9 | 1.8 | Selective inhibition, potentially affecting transcriptional regulation |
These findings suggest that this compound may have therapeutic implications in cancer treatment by targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Cytotoxicity and Antitumor Activity
Preliminary cytotoxicity assays have demonstrated that derivatives of pyrazole compounds exhibit significant antitumor activity against various human cancer cell lines. For instance:
| Cell Line | Cytotoxicity (% Inhibition) |
|---|---|
| HeLa | 75% |
| HCT116 | 68% |
| A375 | 70% |
These results indicate that the compound may possess anticancer properties, warranting further investigation into its mechanisms and potential applications in oncology.
Case Studies
Synthesis and Structural Comparisons
The synthesis of this compound can be achieved through various methods involving hydrazine derivatives and carboxylic acids. Its unique structure allows it to serve as a building block for more complex molecules with enhanced biological activities.
Comparison with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (3S)-3-amino-3-(1H-pyrazol-4-yl)propanoic acid | C8H10N2O2 | Lacks methyl substituents on pyrazole |
| (3S)-3-amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propanoic acid | C8H10N4O2 | Different pyrazole substitution pattern |
| (3S)-3-amino-3-(2-methylpyrazol-4-yl)propanoic acid | C8H10N2O2 | Contains a different pyrazole derivative |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
